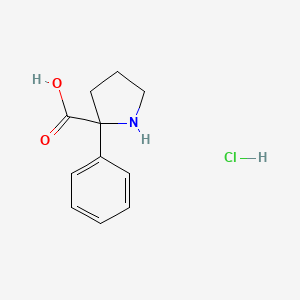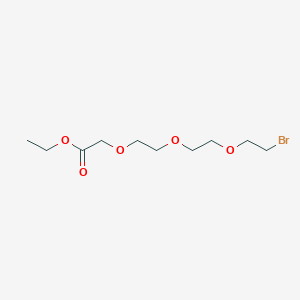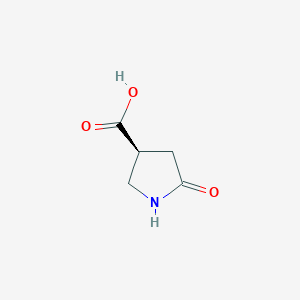
2-Phenylpyrrolidine-2-carboxylic acid hydrochloride
Vue d'ensemble
Description
2-Phenylpyrrolidine-2-carboxylic acid hydrochloride is an unusual amino acid . It has a molecular weight of 227.69 and a molecular formula of C11H14ClNO2 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C11H14ClNO2 . It is chiral and can exist as either the levorotatory or dextrorotatory form .Physical and Chemical Properties Analysis
This compound is a powder with a melting point of 265-267 . It has a molecular weight of 227.69 and a molecular formula of C11H14ClNO2 .Applications De Recherche Scientifique
Spectroscopic Analysis and Theoretical Studies
2-Phenylpyrrolidine derivatives, such as 5-oxo-1-phenylpyrrolidine-3-carboxylic acid, have been extensively studied for their structural and electronic properties using various spectroscopic methods and computational models. These studies provide insights into the compound's molecular structure, thermodynamic parameters, electrostatic potential, and other electronic properties, which are crucial for understanding its reactivity and potential applications in materials science and molecular electronics. The correlation between experimental and theoretical values aids in the precise characterization of such compounds (Devi et al., 2018).
Enhancement in Chemical Reactions
Carboxylic acid additives, including those structurally related to 2-phenylpyrrolidine-2-carboxylic acid, have shown significant impact in enhancing the yields of certain palladium-catalyzed intramolecular reactions. This enhancement is crucial for the synthesis of novel compounds with potential pharmacological applications, indicating the role of these additives in medicinal chemistry synthesis (Moon & Stephens, 2013).
Nonlinear Optical (NLO) Materials
Compounds like 2,4-bis(4-chlorobenzylidene)-5-oxo-1-phenylpyrrolidine-3-carboxylic acid have been synthesized and analyzed for their potential as nonlinear optical materials. Studies include quantum chemical calculations to understand their intramolecular interactions, polarizability, hyperpolarizability, and other NLO properties. These findings suggest the potential of 2-phenylpyrrolidine derivatives in developing new NLO materials, which are critical for various applications in photonics and telecommunications (Devi et al., 2018).
Pharmaceutical Synthesis
Derivatives of 2-phenylpyrrolidine-2-carboxylic acid, like 1-(4-Methylphenyl)-5-oxo-2-phenylpyrrolidine-2-carboxamide, have been explored as potential anti-HIV agents, highlighting the importance of such compounds in the development of new therapeutic agents. The synthesis and characterization of these compounds provide a foundation for further pharmacological studies and drug development (Tamazyan et al., 2007).
Antimicrobial Activity
Novel pyrrolidine derivatives synthesized from 2-phenylpyrrolidine-2-carboxylic acid and its analogs have shown promising antimicrobial activities. Microwave-assisted synthesis techniques have been employed to develop these derivatives efficiently, showcasing the potential of 2-phenylpyrrolidine-2-carboxylic acid in contributing to new antimicrobial agents (Sreekanth & Jha, 2020).
Safety and Hazards
The safety information for 2-Phenylpyrrolidine-2-carboxylic acid hydrochloride indicates that it may be harmful if swallowed, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding release to the environment .
Propriétés
IUPAC Name |
2-phenylpyrrolidine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2.ClH/c13-10(14)11(7-4-8-12-11)9-5-2-1-3-6-9;/h1-3,5-6,12H,4,7-8H2,(H,13,14);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIZCYHJDEULXGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)(C2=CC=CC=C2)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
308841-68-1 | |
| Record name | 2-phenylpyrrolidine-2-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-[(Propane-2-sulfonyl)methyl]aniline](/img/structure/B3123491.png)

![4-(Bicyclo[2.2.1]hept-2-yloxy)-4-oxobutanoic acid](/img/structure/B3123498.png)








